Masitinib

Descripción general

Descripción

Masitinib es un inhibidor de la tirosina quinasa que se dirige a enzimas específicas involucradas en la activación de varias proteínas a través de cascadas de transducción de señales. Se utiliza principalmente en el tratamiento de tumores de células cebadas en animales, particularmente perros, y ha mostrado potencial en el tratamiento de diversas afecciones humanas, incluido el cáncer, las enfermedades neurodegenerativas y los trastornos inflamatorios .

Aplicaciones Científicas De Investigación

Masitinib tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar inhibidores de la tirosina quinasa.

Biología: Investigado por sus efectos en las vías de señalización celular y la inhibición enzimática.

Medicina: Explorado por su potencial en el tratamiento de cánceres, enfermedades neurodegenerativas y trastornos inflamatorios.

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y formulaciones de fármacos .

Mecanismo De Acción

Masitinib ejerce sus efectos inhibiendo las tirosina quinasas, enzimas responsables de la activación de muchas proteínas a través de cascadas de transducción de señales. Específicamente, this compound se dirige a la tirosina quinasa receptora c-Kit, que se sobreexpresa o muta en varios tipos de cáncer. También inhibe otras quinasas como el receptor del factor de crecimiento derivado de plaquetas, la tirosina quinasa de proteína específica de linfocitos, la quinasa de adhesión focal y el receptor del factor de crecimiento fibroblástico 3 .

Análisis Bioquímico

Biochemical Properties

Masitinib interacts with several enzymes and proteins. It inhibits tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades . Specifically, this compound targets the receptor tyrosine kinase c-Kit, which is found to be overexpressed or mutated in several types of cancer . It also inhibits the platelet-derived growth factor receptor (PDGFR), lymphocyte-specific protein tyrosine kinase (Lck), focal adhesion kinase (FAK), and fibroblast growth factor receptor 3 (FGFR3), as well as CSF1R .

Cellular Effects

This compound has shown to have various effects on cells. It has potential neuroprotective effects by modulating key pathways implicated in neurodegeneration . It has been reported to inhibit certain kinases interfering with cell proliferation and survival, reduce neuroinflammation, and exhibit antioxidant activity . In breast cancer cells, this compound promotes cell proliferation and cell invasion .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits tyrosine kinases, which are responsible for the activation of many proteins by signal transduction cascades . It targets the receptor tyrosine kinase c-Kit, which is found to be overexpressed or mutated in several types of cancer . This compound forms highly stable and specific H-bond interactions with Mpro through its pyridine and aminothiazole rings .

Temporal Effects in Laboratory Settings

It has been reported that this compound consistently demonstrated neuroprotective properties in various studies

Metabolic Pathways

This compound is involved in several metabolic pathways. Phase I metabolic reactions of this compound include reduction, demethylation, hydroxylation, oxidative deamination, oxidation, and N-oxide formation . Phase II metabolic pathways involve the direct conjugation of this compound, N-demethyl metabolites, and oxidative metabolites with glucuronic acid .

Transport and Distribution

This compound interacts with organic cation transporters (OCT and Multidrug and Toxin Extrusion proteins—MATE-) . It has been indicated that OCT1 and hOCT2 are especially potent this compound translocators across cell membranes .

Subcellular Localization

It is known that this compound is mainly detected in the cytoplasm of MDA-MB-231 breast cancer cells

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Masitinib se sintetiza a través de un proceso de varios pasos que involucra la formación de intermedios clave. La síntesis generalmente comienza con la preparación de ácido 4-metil-3-nitrobenzoico, que se somete a una serie de reacciones que incluyen nitración, reducción y acoplamiento con derivados de tiazol.

Métodos de Producción Industrial

La producción industrial de this compound implica la optimización de la ruta sintética para la fabricación a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Masitinib se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.

Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en la porción de piperazina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y paladio sobre carbono.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, como sulfoxidos, sulfonas y compuestos de piperazina sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares

Imatinib: Otro inhibidor de la tirosina quinasa utilizado en el tratamiento del cáncer.

Dasatinib: Un inhibidor de quinasa multidiana con un espectro de actividad más amplio.

Nilotinib: Un inhibidor selectivo de la tirosina quinasa con mayor eficacia contra ciertos tipos de cáncer

Unicidad de Masitinib

This compound es único debido a su alta selectividad para c-Kit y su capacidad para inhibir un número limitado de quinasas sin afectar a las asociadas con toxicidades conocidas. Este perfil de inhibición selectiva sugiere un mejor perfil de seguridad en comparación con otros inhibidores de la tirosina quinasa .

Propiedades

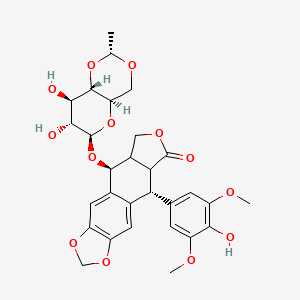

IUPAC Name |

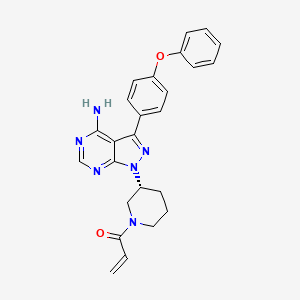

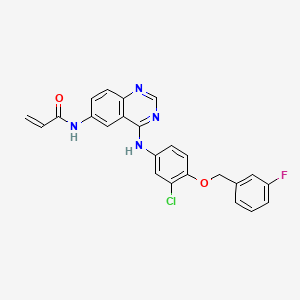

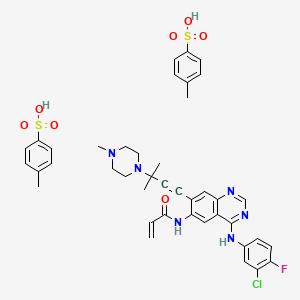

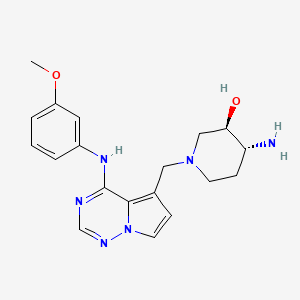

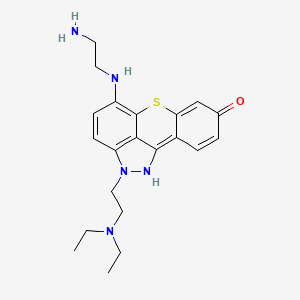

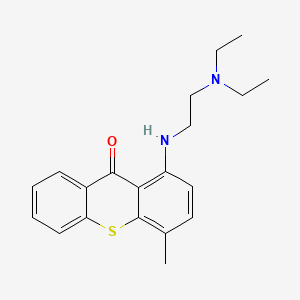

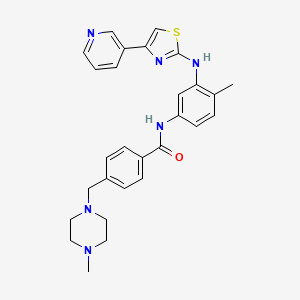

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6OS/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEOLQLKVOPQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000207 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790299-79-5 | |

| Record name | Masitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790299-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Masitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790299795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Masitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MASITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M59NC4E26P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary targets of Masitinib?

A1: this compound is a tyrosine kinase inhibitor that primarily targets wild-type and mutant forms of c-Kit, as well as platelet-derived growth factor receptors alpha and beta (PDGFRα/β), and Lyn kinase. [, , , , , ]

Q2: How does this compound interact with its target kinases?

A2: this compound acts as a competitive inhibitor of ATP for the ATP-binding site on its target kinases. [, , ] Molecular modeling suggests that this compound binds within the transmembrane region of a homology-modeled human ABCG2 transporter. []

Q3: What are the downstream effects of this compound's kinase inhibition?

A3: this compound's inhibition of c-Kit, PDGFRα/β, and Lyn leads to a variety of downstream effects, including:

- Inhibition of mast cell proliferation, differentiation, degranulation, and migration [, , ]

- Reduced release of pro-tumoral and pro-inflammatory cytokines from mast cells [, ]

- Modulation of macrophage polarization towards an anti-tumoral phenotype [, ]

- Inhibition of tumor cell proliferation and induction of apoptosis in various cancers [, , , , , , ]

- Reduced neuroinflammation and neuroprotection in models of neurodegenerative diseases [, , ]

- Amelioration of airway inflammation and improved lung mechanics in asthma models []

- Reduced vascular leakage in models of diabetic retinopathy []

Q4: Does this compound exhibit any activity against other targets?

A4: While this compound is highly selective for c-Kit, PDGFRα/β, and Lyn, it also demonstrates weaker inhibition of fibroblast growth factor receptor 3 (FGFR3) and the intracellular kinase Fyn. [, ] Additionally, this compound has been shown to inhibit the main protease (3CLpro) of several coronaviruses, including SARS-CoV-2. []

Q5: What is the route of administration for this compound?

A8: this compound is typically administered orally. [, , , ]

Q6: How is this compound absorbed and distributed in the body?

A9: this compound demonstrates good oral bioavailability. [, ] Pharmacokinetic modeling suggests a large volume of distribution, indicating extensive tissue diffusion. []

Q7: What are the primary routes of this compound metabolism and excretion?

A10: this compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C8, with minor contributions from CYP3A5 and CYP2D6. [, ] The primary metabolite is N-desmethyl this compound. []

Q8: Are there any known drug interactions with this compound?

A11: As this compound is primarily metabolized by CYP enzymes, co-administration with drugs that inhibit or induce these enzymes could lead to altered this compound exposure. []

Q9: Does this compound interact with drug transporters?

A12: Yes, this compound interacts with organic cation transporters (OCTs), particularly OCT1 and hOCT2, which facilitate its transport across cell membranes. []

Q10: What in vitro models have been used to study the efficacy of this compound?

A13: A variety of human and canine cancer cell lines have been used to assess this compound's anti-proliferative and pro-apoptotic effects, including pancreatic cancer, melanoma, mast cell tumor, hemangiosarcoma, osteosarcoma, and prostate cancer cell lines. [, , , , , , ]

Q11: What in vivo models have been used to study the efficacy of this compound?

A11: this compound efficacy has been demonstrated in various animal models:

- Mouse models of pancreatic cancer, melanoma, and Alzheimer's disease [, , , ]

- Rat model of diabetic retinopathy []

- Canine models of mast cell tumors, atopic dermatitis, and pulmonary hypertension [, , ]

- Feline models of allergic asthma and injection-site sarcoma [, ]

Q12: Has this compound been evaluated in clinical trials?

A12: Yes, this compound has been evaluated in clinical trials for various indications in both human and veterinary medicine. Positive phase II and III clinical trial results have been reported for:

- Canine mast cell tumors [, , ]

- Canine atopic dermatitis []

- Human amyotrophic lateral sclerosis []

- Human progressive forms of multiple sclerosis []

- Human severe asthma []

Q13: Are there any known mechanisms of resistance to this compound?

A13: While this compound has shown promise in treating various diseases, resistance can develop, potentially through mechanisms such as:

- Mutations in target kinases that reduce this compound binding affinity []

- Upregulation of alternative signaling pathways that bypass the inhibited kinases []

- Increased expression of drug efflux transporters that reduce intracellular this compound concentrations [, ]

Q14: What is the safety profile of this compound?

A17: this compound has generally been well-tolerated in clinical trials, with most adverse events being mild to moderate in severity. [, ] The most common adverse events reported include:

- Gastrointestinal disturbances, such as diarrhea, vomiting, and nausea [, , ]

- Skin reactions, such as rash [, ]

- Hematologic abnormalities, such as neutropenia and proteinuria [, , ]

Q15: Are there any specific drug delivery strategies being explored for this compound?

A15: While the research papers primarily focus on this compound's oral administration, further research could explore targeted drug delivery approaches to enhance its efficacy and minimize potential side effects.

Q16: Are there any known biomarkers for predicting this compound efficacy or toxicity?

A19: Research suggests that tumor response at 6 months during this compound treatment could be a strong predictor of long-term survival in dogs with mast cell tumors. [] Additionally, mutations in c-Kit exon 11 have been associated with better treatment outcomes in dogs with mast cell tumors treated with this compound. []

Q17: What analytical methods are commonly used for this compound characterization and quantification?

A20: While not explicitly detailed in the provided research, common analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry are likely employed for this compound's analysis in biological samples. [, ]

Q18: What quality control measures are in place for this compound development and manufacturing?

A21: As a drug approved for use in both human and veterinary medicine, this compound's development and manufacturing processes adhere to stringent quality control standards to ensure its consistency, safety, and efficacy. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.